Increased Lipophilicity Over the Unsubstituted and Methyl Analogs
The target compound exhibits higher lipophilicity (LogP = 0.39) compared to both the unsubstituted 6-amino-1,3-benzoxazol-2(3H)-one (LogP = -0.14) and its 3-methyl analog (LogP = -0.14), indicating improved membrane permeability potential . This is a critical differentiating factor for projects targeting intracellular enzymes or requiring enhanced passive absorption.
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.39 |
| Comparator Or Baseline | 6-amino-1,3-benzoxazol-2(3H)-one: LogP = -0.14; 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one: LogP = -0.14 |
| Quantified Difference | ΔLogP ≈ 0.53 higher |
| Conditions | Predicted LogP values from Hit2Lead and ChemSrc databases. Note: Discrepancies in predicted LogP for the methyl analog exist across different sources, highlighting the need for experimentally determined values. |
Why This Matters
Higher lipophilicity can directly translate to better passive membrane permeability and potentially enhanced oral bioavailability, a crucial selection criterion in early drug discovery.
